2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide
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Overview
Description
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes a brominated pyridine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide typically involves the bromination of pyridine derivatives followed by acylation. One common method starts with the bromination of 2-pyridylmethanol to form 5-bromopyrid-2-ylmethanol . This intermediate is then reacted with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminopyridine derivative.
Oxidation: Oxidation can lead to the formation of pyridine N-oxides.
Reduction: Reduction can yield the corresponding amine.
Scientific Research Applications
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyridine ring. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyrid-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetamide.
5-Bromopyrid-2-ylmethanol: Lacks the acetamide group and has a hydroxymethyl group instead.
Uniqueness
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is unique due to its combination of a brominated pyridine ring and an acetamide group, which provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H10BrN3O |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H10BrN3O/c13-9-4-5-10(15-8-9)7-12(17)16-11-3-1-2-6-14-11/h1-6,8H,7H2,(H,14,16,17) |
InChI Key |
HHYBBCYRFXWELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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